5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

Catalog No.
S1493119
CAS No.
72827-08-8
M.F
C4H4ClNO4S
M. Wt
197.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-d...

CAS Number

72827-08-8

Product Name

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

IUPAC Name

5-chloro-6-methyl-2,2-dioxooxathiazin-4-one

Molecular Formula

C4H4ClNO4S

Molecular Weight

197.6 g/mol

InChI

InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7)

InChI Key

YVZOKLTZSNJEQX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NS(=O)(=O)O1)Cl

Synonyms

5-Chloro-6-methyl-1,2,3-Oxathiazin-4(3H)-one 2,2-Dioxide;

Canonical SMILES

CC1=C(C(=O)NS(=O)(=O)O1)Cl

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide is an organic compound with the molecular formula C4H4ClNO4S . It is a sulfamate ester derivative of 1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, featuring a chlorine atom at position 5 and a methyl group at position 6 of the oxathiazin ring .

The compound is characterized by its heterocyclic structure, which consists of a six-membered ring containing oxygen, nitrogen, and sulfur atoms. The presence of the chlorine and methyl substituents contributes to its unique chemical properties and reactivity.

Of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide are not explicitly detailed in the provided search results, we can infer some potential reactions based on its structure:

  • Nucleophilic substitution: The chlorine atom at position 5 may be susceptible to nucleophilic substitution reactions.
  • Hydrolysis: The oxathiazin ring might undergo hydrolysis under acidic or basic conditions.
  • Reduction: The sulfone group (SO2) could potentially be reduced to a sulfoxide or sulfide.

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide has several applications:

  • Food and Beverage Industry: The compound is intended for use in food and beverage applications .
  • Analytical Chemistry: It serves as a reference standard for pharmaceutical analytical testing .
  • Research: The compound is used in scientific research, particularly in studies related to acesulfame and its derivatives .

While specific interaction studies for 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide are not mentioned in the search results, it is reasonable to assume that the compound may interact with various biological systems, particularly those involved in taste perception, given its structural similarity to acesulfame.

Similar Compounds

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide shares structural similarities with several compounds:

  • Acesulfame: This is the parent compound, lacking the chlorine substituent at position 5 .
  • Acesulfame potassium: The potassium salt of acesulfame, widely used as an artificial sweetener .
  • Other oxathiazin derivatives: Compounds with different substituents on the oxathiazin ring.

The uniqueness of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide lies in its specific substitution pattern, particularly the presence of the chlorine atom at position 5. This structural feature likely confers distinct chemical and physical properties compared to its related compounds, potentially affecting its reactivity, stability, and biological activity.

XLogP3

0.5

UNII

98K78OBT7F

Dates

Modify: 2024-04-14

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